(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclohexane ring with an amino group, a hydroxyl group, and a carboxylic acid group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydration of epoxycyclohexene, which yields the desired compound with high enantiomeric excess .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography are employed to separate and purify the enantiomers, ensuring the production of the (1S,2S) isomer.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of enantiomerically pure beta-amino acids and other derivatives
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Its unique stereochemistry allows it to fit into specific active sites, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
(1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
2-Aminocyclohexanecarboxylic acid: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Quinic acid derivatives: Similar cyclic structure but with different functional groups and biological activities
Uniqueness: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various applications.
Properties
CAS No. |
226905-31-3 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4,8H2,(H,10,11)/t5-,7-/m0/s1 |
InChI Key |
HKGFWUMHFPBUDO-FSPLSTOPSA-N |
Isomeric SMILES |
C1CC[C@]([C@H](C1)O)(C(=O)O)N |
Canonical SMILES |
C1CCC(C(C1)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.